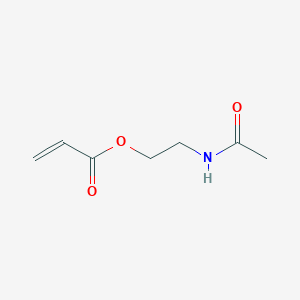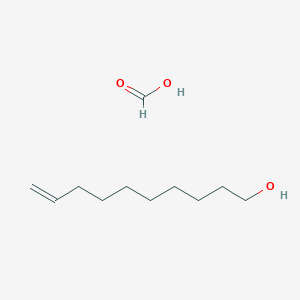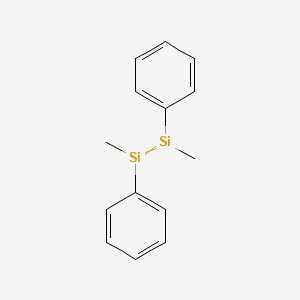
Disilene, 1,2-dimethyl-1,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disilene, 1,2-dimethyl-1,2-diphenyl-, typically involves the reaction of organosilicon compounds under controlled conditions. One common method is the reduction of dichlorodisilane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive silicon-silicon bond.
Industrial Production Methods
While specific industrial production methods for disilene, 1,2-dimethyl-1,2-diphenyl-, are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Disilene, 1,2-dimethyl-1,2-diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Reduction: Reduction reactions can convert disilene to simpler silanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups in disilene can be substituted with other functional groups through reactions with halogenating agents or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various substituted disilanes
科学的研究の応用
Disilene, 1,2-dimethyl-1,2-diphenyl-, has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying silicon-silicon bond reactivity.
Biology: Investigated for its potential use in developing silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in creating novel silicon-containing pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of disilene, 1,2-dimethyl-1,2-diphenyl-, involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo homolytic or heterolytic cleavage of the silicon-silicon bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as addition or substitution, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Disilane (Si2H6): A simpler disilane with hydrogen atoms instead of phenyl and methyl groups.
Tetraphenyldisilane (C24H20Si2): A disilane with four phenyl groups, lacking the methyl groups present in disilene, 1,2-dimethyl-1,2-diphenyl-.
Hexamethyldisilane (C6H18Si2): A disilane with six methyl groups, lacking the phenyl groups.
Uniqueness
Disilene, 1,2-dimethyl-1,2-diphenyl-, is unique due to the presence of both phenyl and methyl groups attached to the silicon atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
91117-84-9 |
|---|---|
分子式 |
C14H16Si2 |
分子量 |
240.45 g/mol |
IUPAC名 |
methyl-[methyl(phenyl)silylidene]-phenylsilane |
InChI |
InChI=1S/C14H16Si2/c1-15(13-9-5-3-6-10-13)16(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
YFKXDRPKGCEGLB-UHFFFAOYSA-N |
正規SMILES |
C[Si](=[Si](C)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


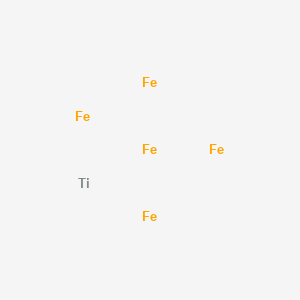
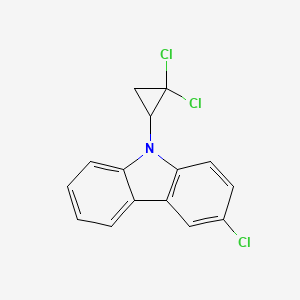
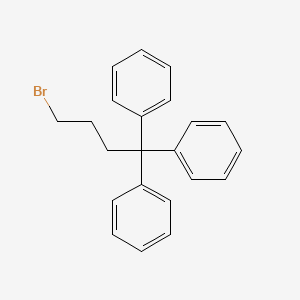
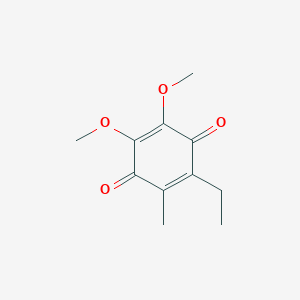
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
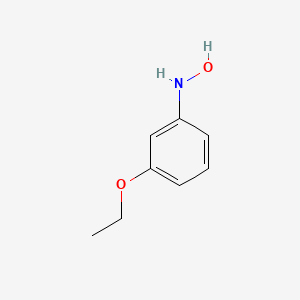
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
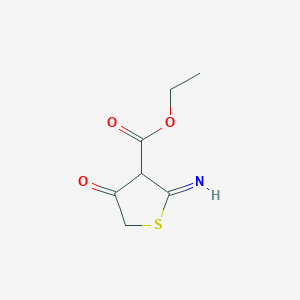
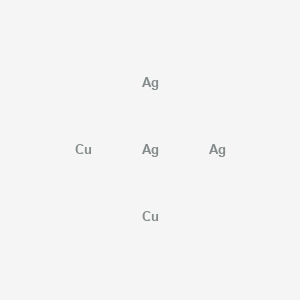
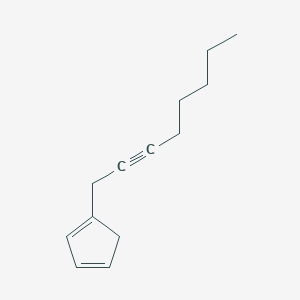
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
